molecular formula C13H22Cl2N2O2 B1304963 Piperazine, 1-veratryl-, dihydrochloride CAS No. 93088-18-7

Piperazine, 1-veratryl-, dihydrochloride

Cat. No.: B1304963
CAS No.: 93088-18-7
M. Wt: 309.2 g/mol
InChI Key: RQXHJAIRVKNDPX-UHFFFAOYSA-N
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Description

Piperazine, 1-veratryl-, dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O2 and a molecular weight of 309.2 g/mol. This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in pharmaceuticals due to their biological and pharmacological activities .

Scientific Research Applications

Piperazine, 1-veratryl-, dihydrochloride has numerous applications in scientific research. It is used in the synthesis of various bioactive molecules and pharmaceutical compounds . The piperazine moiety is often found in drugs due to its ability to optimize pharmacokinetic properties and enhance interactions with target macromolecules . This compound is also used in medicinal chemistry research to develop new therapeutic agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Safety and Hazards

Piperazine dihydrochloride may cause skin irritation, allergic skin reaction, serious eye irritation, and allergy or asthma symptoms or breathing difficulties if inhaled. It is also harmful to aquatic life with long-lasting effects . It’s important to handle this compound with appropriate safety measures .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research could focus on expanding the structural diversity of piperazine derivatives to explore their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

Piperazine, 1-veratryl-, dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This interaction highlights its potential use as an anthelmintic agent. Additionally, this compound can influence the activity of various enzymes involved in metabolic pathways, further emphasizing its biochemical significance.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can impact neuronal signaling, leading to changes in cellular responses . Moreover, this compound has been observed to affect the expression of specific genes involved in metabolic processes, thereby modulating cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to GABA receptors on muscle membranes, leading to hyperpolarization and subsequent paralysis of parasites . This binding interaction is crucial for its anthelmintic action. Additionally, this compound can inhibit or activate specific enzymes, resulting in changes in gene expression and metabolic pathways. These molecular interactions underscore its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function may vary. For instance, prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the paralysis of parasites. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to neurotoxicity and other adverse reactions in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and modulate cellular processes . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

The synthesis of piperazine derivatives, including Piperazine, 1-veratryl-, dihydrochloride, involves various methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize commercially available N-alkyl, N-acyl, or N-protected piperazines, which are then further functionalized to obtain the desired derivative .

Chemical Reactions Analysis

Piperazine, 1-veratryl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to obtain the desired piperazine derivative .

Comparison with Similar Compounds

Piperazine, 1-veratryl-, dihydrochloride can be compared with other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their substituents and pharmacological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Similar compounds often have different therapeutic applications and pharmacokinetic profiles, making each derivative unique in its own right .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXHJAIRVKNDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239261
Record name Piperazine, 1-veratryl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93088-18-7
Record name Piperazine, 1-veratryl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093088187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-veratryl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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